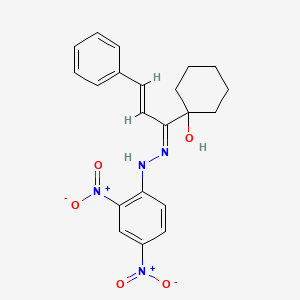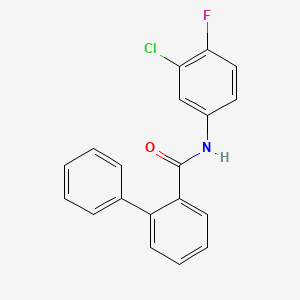![molecular formula C17H13ClN2O2S B5799271 {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as CTAA and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The exact mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its biological activities by modulating various signaling pathways in cells. For example, CTAA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CTAA has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA can inhibit the proliferation of cancer cells and induce apoptosis. CTAA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CTAA has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTAA in lab experiments is its wide range of biological activities. CTAA has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one of the limitations of using CTAA is its potential toxicity. Further studies are needed to determine the safety and efficacy of CTAA for therapeutic use.
Future Directions
There are several future directions for research on CTAA. One area of interest is the development of CTAA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of CTAA and its interaction with various signaling pathways in cells. In addition, further studies are needed to determine the safety and efficacy of CTAA for therapeutic use in humans.
Conclusion:
In conclusion, {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTAA exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. Although CTAA shows promise as a therapeutic agent, further studies are needed to determine its safety and efficacy for therapeutic use in humans.
Synthesis Methods
The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CTAA is typically around 70-80%, and the compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Scientific Research Applications
CTAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CTAA has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CTAA has been found to exhibit antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
2-[2-(2-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-4-5-9-13(12)19-17-20-16(11-6-2-1-3-7-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHJILIKAKUUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)






![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)